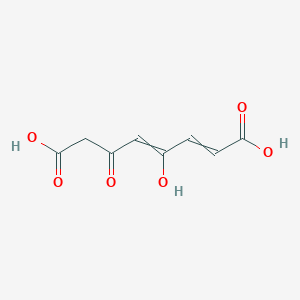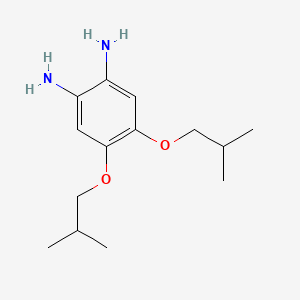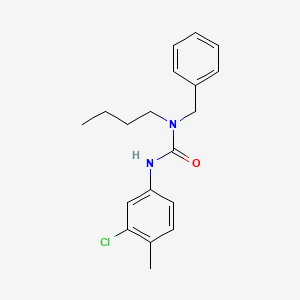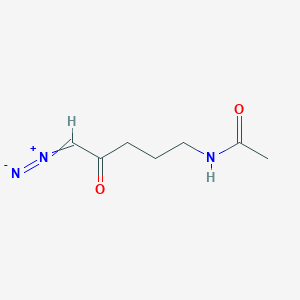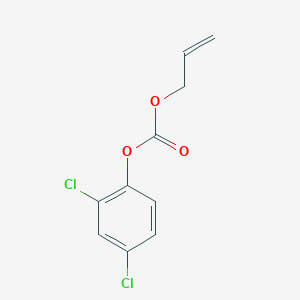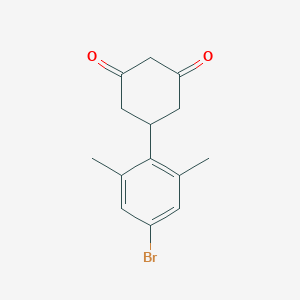![molecular formula C9H10N4O3 B14399806 4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzene ring substituted with a hydroxy group, a carboxylic acid group, and a hydrazonoyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-formylbenzoic acid with methanehydrazonoyl hydrazine under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxy-3-formylbenzoic acid
Reagent: Methanehydrazonoyl hydrazine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Procedure: The starting material is dissolved in an appropriate solvent (e.g., ethanol), and methanehydrazonoyl hydrazine is added. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazonoyl hydrazine moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the hydrazonoyl hydrazine moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-hydroxybenzoic acid: Lacks the hydrazonoyl hydrazine moiety.
3-hydroxy-4-methylbenzoic acid: Contains a methyl group instead of the hydrazonoyl hydrazine moiety.
4-hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of the hydrazonoyl hydrazine moiety.
Uniqueness
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid is unique due to the presence of the hydrazonoyl hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other hydroxybenzoic acids and expands its range of applications in scientific research and industry.
特性
分子式 |
C9H10N4O3 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C9H10N4O3/c10-11-5-13-12-4-7-3-6(9(15)16)1-2-8(7)14/h1-5,14H,10H2,(H,11,13)(H,15,16)/b12-4+ |
InChIキー |
ASDPDJZAHMLQIP-UUILKARUSA-N |
異性体SMILES |
C1=CC(=C(C=C1C(=O)O)/C=N/NC=NN)O |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C=NNC=NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
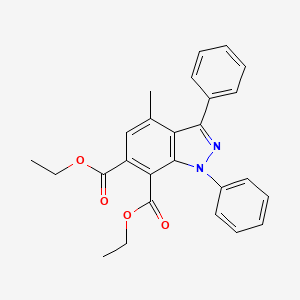
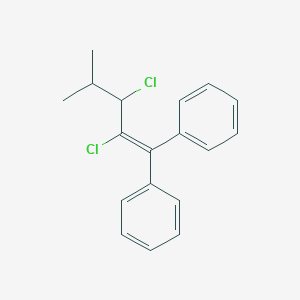
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
